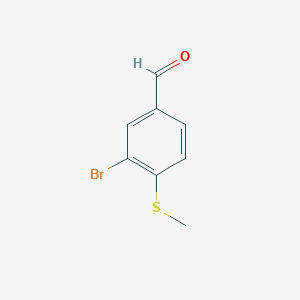

3-bromo-4-(methylsulfanyl)benzaldehyde

Beschreibung

Contextualization within Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are a class of organic compounds that serve as fundamental building blocks in synthesis. Their importance is rooted in the dual reactivity offered by the aldehyde and the halogen substituents. The aldehyde group is a versatile functional handle that can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.

The presence of a halogen atom, such as bromine, on the aromatic ring significantly broadens the synthetic possibilities. Halogens are effective directing groups in electrophilic aromatic substitution and are crucial participants in transition metal-catalyzed cross-coupling reactions. Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations use the carbon-halogen bond to create new carbon-carbon and carbon-heteroatom bonds. This capability is central to the modular assembly of complex organic molecules from simpler precursors. Halogenated organic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific halogen can also modulate the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde group.

Significance of Organosulfur Moieties in Aromatic Systems

Organosulfur compounds, particularly those containing thioether (sulfide) functionalities, are of immense interest in medicinal chemistry. The methylsulfanyl group in 3-bromo-4-(methylsulfanyl)benzaldehyde is a prime example of such a moiety. Thioethers are found in a wide range of biologically active molecules and approved pharmaceutical agents.

The inclusion of a sulfur atom can significantly impact a molecule's physicochemical properties. The thioether group is generally lipophilic, which can enhance a molecule's ability to cross cell membranes. Furthermore, the sulfur atom can engage in specific, non-covalent interactions with biological targets, such as proteins and enzymes, potentially improving binding affinity and selectivity.

A key feature of the thioether group is its ability to exist in different oxidation states. It can be oxidized to the corresponding sulfoxide (B87167) (R-SO-R') and further to a sulfone (R-SO₂-R'). This transformation from a thioether to the more polar sulfoxide or sulfone can dramatically alter a molecule's solubility, electronic character, and hydrogen bonding capacity, providing a strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Research Imperatives and Scope for 3-Bromo-4-(methylsulfanyl)benzaldehyde

The primary research application of 3-bromo-4-(methylsulfanyl)benzaldehyde is its use as a specialized intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical discovery. Its trifunctional nature allows chemists to perform sequential and selective reactions to build molecular diversity.

Detailed research findings indicate its crucial role as a starting material in the synthesis of substituted arylalkanoic acid derivatives. In these synthetic pathways, the aldehyde functionality is typically transformed into a carboxylic acid moiety or a derivative thereof, while the bromine atom is utilized in cross-coupling reactions to introduce new aryl or alkyl groups. The methylsulfanyl group is often retained to modulate the biological activity of the final compounds or is oxidized to the corresponding sulfoxide or sulfone to alter the molecule's properties.

The strategic value of 3-bromo-4-(methylsulfanyl)benzaldehyde lies in its capacity to serve as a scaffold for generating libraries of related compounds. By systematically varying the reaction partners at the aldehyde and bromo positions, researchers can efficiently produce a wide range of analogues for structure-activity relationship (SAR) studies. This approach is fundamental to modern drug discovery, enabling the optimization of lead compounds to enhance potency, selectivity, and metabolic stability. The compound is thus a key enabler in the exploration of new chemical entities for various therapeutic targets.

Table 2: Functional Groups of 3-Bromo-4-(methylsulfanyl)benzaldehyde and Their Synthetic Potential

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Aldehyde | C1 | Oxidation, reduction, Wittig reaction, Grignard reaction, reductive amination, aldol condensation |

| Bromo | C3 | Suzuki coupling, Heck coupling, Sonogashira coupling, Buchwald-Hartwig amination, Grignard formation |

| Methylsulfanyl | C4 | Oxidation to sulfoxide and sulfone |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWZQTCSPIPGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Methylsulfanyl Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-bromo-4-(methylsulfanyl)benzaldehyde reveals several plausible synthetic routes based on key bond disconnections. The two most logical disconnections are the C-Br bond and the C-S bond. This leads to two primary strategies: either introducing the methylsulfanyl group onto a pre-brominated aromatic ring or brominating a precursor that already contains the methylsulfanyl and aldehyde groups.

A third, less direct approach involves disconnecting the C-CHO bond, which would necessitate the formylation of a 1-bromo-2-(methylsulfanyl)benzene precursor. The choice of strategy often depends on the availability of starting materials, reaction efficiency, and control over regioselectivity.

The two principal retrosynthetic pathways are:

Pathway A (C-Br Disconnection): This approach starts with the precursor 4-(methylsulfanyl)benzaldehyde. The target molecule is formed by the regioselective bromination of this intermediate. This pathway relies on the directing effects of the existing methylsulfanyl and aldehyde groups to guide the bromine atom to the desired C-3 position.

Pathway B (C-S Disconnection): This strategy involves the nucleophilic substitution of a suitable leaving group at the C-4 position of a 3-bromo-4-substituted benzaldehyde (B42025) precursor. A common precursor for this route is 3-bromo-4-fluorobenzaldehyde (B1265969), where the fluorine atom is displaced by a methylthiolate nucleophile.

| Pathway | Key Disconnection | Primary Precursor | Key Transformation |

|---|---|---|---|

| A | C-Br Bond | 4-(Methylsulfanyl)benzaldehyde | Electrophilic Aromatic Bromination |

| B | C-S Bond | 3-Bromo-4-fluorobenzaldehyde | Nucleophilic Aromatic Substitution |

Approaches to Introducing the Methylsulfanyl Group

The introduction of the methylsulfanyl (-SMe) group can be achieved either by building upon a molecule that already contains the sulfur atom or by introducing it onto an aromatic ring via substitution.

The methylsulfanyl group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This mechanism requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org The EWGs render the ring electron-deficient (electrophilic), facilitating attack by a nucleophile. masterorganicchemistry.com

In the context of synthesizing 3-bromo-4-(methylsulfanyl)benzaldehyde, a suitable precursor is 3-bromo-4-fluorobenzaldehyde. In this molecule, the aromatic ring is activated by two EWGs: the aldehyde group (para to the fluorine) and the bromo group (meta to the fluorine). The fluorine atom serves as an excellent leaving group for SNAr reactions. The reaction proceeds by the attack of a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), on the carbon bearing the fluorine atom. This addition forms a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion to yield the final product. libretexts.org A similar reaction has been described involving the reaction of 4-fluorobenzaldehyde (B137897) with a sulfur nucleophile in the presence of a base. mdpi.com

An alternative strategy begins with thioanisole (B89551) (methyl phenyl sulfide) or its derivatives, where the methylsulfanyl group is already present. The synthesis then focuses on introducing the remaining bromo and aldehyde functionalities. A key intermediate in this approach is 4-(methylsulfanyl)benzaldehyde. chemsynthesis.comchemicalbook.com This compound can be synthesized through various methods, such as the formylation of thioanisole or the oxidation of 4-(methylthio)benzyl alcohol. lookchem.com Once 4-(methylsulfanyl)benzaldehyde is obtained, the final step is the regioselective bromination of the aromatic ring to introduce the bromine atom at the C-3 position, as dictated by the directing effects of the existing substituents.

Strategies for Bromination of the Aromatic Ring

The introduction of the bromine atom onto the aromatic ring is a critical step that requires precise regiochemical control. This is typically achieved through electrophilic aromatic substitution, where the position of attack is governed by the electronic properties of the substituents already on the ring.

This strategy is central to the synthetic pathway that begins with 4-(methylsulfanyl)benzaldehyde. The direct bromination of this precursor using electrophilic brominating agents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can be highly regioselective. mdpi.com The outcome of the reaction is determined by the combined directing effects of the methylsulfanyl (-SMe) group and the aldehyde (-CHO) group.

The -SMe group is an activating, ortho, para-director, meaning it increases the ring's reactivity towards electrophiles and directs incoming substituents to the positions ortho and para to itself. wikipedia.org The -CHO group is a deactivating, meta-director, which decreases the ring's reactivity and directs incoming electrophiles to the meta position. libretexts.orgunizin.org In 4-(methylsulfanyl)benzaldehyde, the -SMe group at C-4 directs bromination to the C-3 and C-5 positions (ortho). The -CHO group at C-1 directs bromination to the C-3 and C-5 positions (meta). Since both groups direct the electrophile to the same positions, the bromination is highly regioselective, yielding the desired 3-bromo-4-(methylsulfanyl)benzaldehyde.

The success of regioselective bromination hinges on the directing effects of the functional groups attached to the benzene (B151609) ring. wikipedia.org All activating groups are ortho, para-directing, while most deactivating groups are meta-directing (halogens are an exception). unizin.org

In the case of 4-(methylsulfanyl)benzaldehyde, the powerful activating and ortho, para-directing nature of the methylsulfanyl group works in concert with the meta-directing effect of the deactivating aldehyde group. The -SMe group donates electron density to the ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho positions (C-3 and C-5). Conversely, the -CHO group withdraws electron density, making the ortho and para positions relative to it electron-deficient and thus disfavoring electrophilic attack at these sites. libretexts.org This leaves the meta positions (C-3 and C-5) as the least deactivated sites. The convergence of these directing effects strongly favors substitution at the C-3 (and C-5) position, leading to a high yield of the desired isomer.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect | Favored Position(s) for Bromination |

|---|---|---|---|---|---|

| -CHO (Aldehyde) | C-1 | Electron-withdrawing | Deactivating | Meta | C-3, C-5 |

| -SMe (Methylsulfanyl) | C-4 | Electron-donating (by resonance) | Activating | Ortho, Para | C-3, C-5 (ortho) |

Methods for Aldehyde Functional Group Formation

The introduction or unmasking of the aldehyde functional group is a critical step in the synthesis of 3-bromo-4-(methylsulfanyl)benzaldehyde. Key methodologies include the direct formylation of the corresponding substituted benzene and the oxidation or reduction of precursor molecules.

Formylation is a chemical process where a formyl group (-CH=O) is introduced onto a compound, typically an aromatic ring. wikipedia.org This approach is a direct route to aldehydes. wikipedia.org For the synthesis of 3-bromo-4-(methylsulfanyl)benzaldehyde, the starting material would be 1-bromo-2-(methylsulfanyl)benzene. Several classical formylation reactions could be adapted for this purpose:

Gattermann-Koch Reaction : This reaction uses carbon monoxide and hydrogen chloride in the presence of a catalyst like aluminum chloride, often at high pressure. google.com

Gattermann Reaction : This method employs cyanides, such as hydrogen cyanide or zinc cyanide, and HCl. wikipedia.org

Vilsmeier-Haack Reaction : This reaction utilizes a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org

Duff Reaction : This method uses hexamethylenetetramine to formylate activated aromatic compounds like phenols. wikipedia.org

A particularly effective method for the regioselective ortho-formylation of substituted phenols involves the use of magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.orgorgsyn.org This procedure is known for its high yields and exclusivity for the ortho-position. orgsyn.orgorgsyn.org While the substrate 1-bromo-2-(methylsulfanyl)benzene is not a phenol, the principles of electrophilic aromatic substitution that govern these reactions are applicable. The electron-donating nature of the methylsulfanyl group would direct the incoming formyl group, although the directing effects of both the bromo and methylsulfanyl substituents would need to be carefully considered to achieve the desired 3-bromo-4-(methylsulfanyl) substitution pattern. Reaction conditions such as temperature and solvent are critical; for instance, some formylation processes are carried out at temperatures ranging from -40°C to 50°C. google.com

An alternative and common strategy for forming the aldehyde is through the functional group interconversion of a precursor molecule already containing the 3-bromo-4-(methylsulfanyl)phenyl scaffold.

Oxidation of (3-bromo-4-(methylsulfanyl)phenyl)methanol:

This method involves the synthesis of the corresponding benzyl (B1604629) alcohol, (3-bromo-4-(methylsulfanyl)phenyl)methanol, followed by its selective oxidation to the aldehyde. A variety of oxidizing agents can be employed for this transformation. A relevant example is the synthesis of 3-bromo-4-fluorobenzaldehyde from 3-bromo-4-fluoro-benzyl alcohol. prepchem.com In this procedure, the alcohol is dissolved in methylene (B1212753) chloride and treated with potassium dichromate in the presence of sulfuric acid and a phase transfer catalyst (Aliquat 336). prepchem.com The reaction is maintained at approximately 25°C for two hours, yielding the desired aldehyde in high purity after workup and distillation. prepchem.com This method demonstrates a viable pathway for oxidizing a substituted benzyl alcohol to the corresponding benzaldehyde with a good yield of 81%. prepchem.com

Reduction of 3-bromo-4-(methylsulfanyl)benzoic acid:

The synthesis can also begin with the corresponding carboxylic acid, 3-bromo-4-(methylsulfanyl)benzoic acid. The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction can easily proceed to the primary alcohol. However, specific reagents and methods have been developed for this transformation. More commonly, the carboxylic acid is first reduced completely to the primary alcohol, (3-bromo-4-(methylsulfanyl)phenyl)methanol, which is then oxidized back to the aldehyde as described above. A standard method for reducing a substituted benzoic acid to its alcohol involves using a borane-tetrahydrofuran (B86392) (THF) complex. chemicalbook.com For example, 3-bromo-4-methylbenzoic acid can be reduced to (3-bromo-4-methylphenyl)methanol (B151461) in near-quantitative yield by treating it with a borane-THF complex in THF at temperatures from 0°C to room temperature. chemicalbook.com This two-step sequence (reduction followed by oxidation) provides a reliable route from the carboxylic acid to the target aldehyde.

One-Pot and Cascade Synthesis Approaches

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is a critical aspect of chemical synthesis, achieved through the systematic optimization of reaction conditions. scielo.br Key parameters that are often adjusted include temperature, reaction time, solvent, and the nature and concentration of catalysts and reagents. echemcom.com

The process of optimization involves conducting a series of experiments where these variables are systematically changed to find the combination that provides the best outcome. scielo.br For example, in the synthesis of dihydrobenzofuran neolignans, researchers optimized conditions by testing different oxidants, solvents, and reaction times to find the best balance between the conversion of starting material and the selectivity for the desired product. scielo.br They found that using acetonitrile (B52724) as a solvent and silver(I) oxide as an oxidant for 4 hours gave the optimal results, a significant improvement over the previously reported 20-hour reaction time. scielo.br

In a patent describing the synthesis of the related compound 3-bromo-4-fluorobenzaldehyde, specific conditions are detailed to achieve a high yield of over 90%. google.com The process involves the dropwise addition of bromine to a mixture of 4-fluorobenzaldehyde, oleum, iodine, and a zinc bromide catalyst over 3 hours at a controlled temperature of 25-45°C. google.com The mixture is then stirred for an additional 2 hours at a temperature between 25°C and 65°C to complete the reaction. google.com This demonstrates how careful control over reagent addition rates, temperature, and reaction time is crucial for achieving high yields.

The table below illustrates how reaction parameters can be varied during optimization, using hypothetical data based on common optimization strategies.

| Experiment | Temperature (°C) | Solvent | Reaction Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | Dichloromethane | 12 | FeBr₃ | 65 |

| 2 | 40 | Dichloromethane | 12 | FeBr₃ | 78 |

| 3 | 40 | Acetonitrile | 8 | FeBr₃ | 72 |

| 4 | 40 | Dichloromethane | 8 | ZnBr₂ | 85 |

| 5 | 50 | Dichloromethane | 6 | ZnBr₂ | 91 |

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijisrt.com Applying these principles to the synthesis of 3-bromo-4-(methylsulfanyl)benzaldehyde can lead to more environmentally friendly and safer manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents and Reagents : Traditional bromination reactions often use elemental bromine, which is highly toxic and corrosive. A greener alternative involves the in situ generation of the brominating agent. For instance, a patented method for synthesizing 3-bromo-4-fluorobenzaldehyde avoids using toxic bromine or chlorine gas. google.com Instead, it uses sodium bromide and sodium hypochlorite (B82951) in a dichloromethane-water system, generating the active brominating species within the reaction mixture, which is safer and easier to handle. google.com

Atom Economy and Waste Prevention : One-pot syntheses and catalytic reactions are inherently greener as they reduce the number of workup and purification steps, thus minimizing solvent use and waste generation. nih.govijisrt.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. The synthesis of 3-bromo-4-fluorobenzaldehyde, for example, employs catalytic amounts of iodine and zinc bromide. google.com

Use of Renewable Feedstocks and Benign Media : An innovative approach in green chemistry is the use of agro-waste-based catalysts and environmentally benign solvents like glycerol (B35011) or water. nih.gov For example, the synthesis of isoxazole (B147169) derivatives has been successfully carried out using a catalyst derived from agro-waste in a glycerol medium, avoiding hazardous organic solvents. nih.gov

Energy Efficiency : Employing alternative energy sources, such as sonication (ultrasound), can sometimes accelerate reaction rates at lower temperatures, reducing energy consumption. echemcom.comijisrt.com A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde utilizes ultrasonic waves to facilitate the reaction. google.com

By incorporating these principles, the synthesis of 3-bromo-4-(methylsulfanyl)benzaldehyde can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Transformations of 3 Bromo 4 Methylsulfanyl Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the transformation of 3-bromo-4-(methylsulfanyl)benzaldehyde into a diverse array of other compounds.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated or undergo further reactions.

3-Bromo-4-(methylsulfanyl)benzaldehyde readily reacts with primary amines under mildly acidic or neutral conditions to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule. The general reaction is illustrated below:

Reaction of 3-Bromo-4-(methylsulfanyl)benzaldehyde with a primary amine to form an N-substituted imine.

The reaction is typically carried out by refluxing the aldehyde and the amine in a solvent like methanol (B129727) or ethanol (B145695). Often, a catalytic amount of acid is added to facilitate the dehydration step. A series of new Schiff bases of the related 4-(methylthio)benzaldehyde (B43086) have been synthesized by reacting it with various amines in methanol. umass.edumasterorganicchemistry.com This methodology is directly applicable to 3-bromo-4-(methylsulfanyl)benzaldehyde. For instance, reaction with different substituted anilines would yield a library of N-aryl imines.

Table 1: Examples of Expected Imine Formation Reactions

| Amine Reactant | Product Name |

|---|---|

| Aniline | N-(3-bromo-4-(methylsulfanyl)benzylidene)aniline |

| 4-Methylaniline | N-(3-bromo-4-(methylsulfanyl)benzylidene)-4-methylaniline |

These imine derivatives are valuable intermediates in organic synthesis and have been investigated for various biological activities. nih.gov

The aldehyde group of 3-bromo-4-(methylsulfanyl)benzaldehyde can be selectively reduced to a primary alcohol, yielding (3-bromo-4-(methylsulfanyl)phenyl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). sciforum.net

A typical laboratory procedure involves dissolving the aldehyde in a protic solvent like methanol or ethanol and then adding sodium borohydride portion-wise at a controlled temperature, often at 0 °C to start, followed by stirring at room temperature. chemicalbook.commasterorganicchemistry.com The reaction is generally rapid and high-yielding. For the structurally similar compound, 3-bromo-4-methylbenzaldehyde, reduction with NaBH₄ in methanol at 0-20 °C for 2 hours resulted in a 49.6% yield of (3-bromo-4-methylphenyl)methanol (B151461). chemicalbook.com A similar outcome is expected for the reduction of 3-bromo-4-(methylsulfanyl)benzaldehyde.

Reduction of 3-bromo-4-(methylsulfanyl)benzaldehyde to (3-bromo-4-(methylsulfanyl)phenyl)methanol.

Table 2: Common Conditions for Aldehyde Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | (3-bromo-4-(methylsulfanyl)phenyl)methanol |

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere is another effective method for this reduction.

Oxidation of the aldehyde functionality in 3-bromo-4-(methylsulfanyl)benzaldehyde affords the corresponding carboxylic acid, 3-bromo-4-(methylsulfanyl)benzoic acid. This is a common transformation in organic synthesis, and several oxidizing agents can be employed.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a basic solution are effective for this purpose. masterorganicchemistry.comsemanticscholar.org The reaction typically involves heating the aldehyde with aqueous KMnO₄, followed by acidification to precipitate the carboxylic acid. Another common method is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone), although this method is less favored now due to the toxicity of chromium.

Milder and more selective oxidizing agents can also be used. For instance, an aqueous basic hydrogen peroxide system has been shown to be efficient for the oxidation of electron-rich aromatic aldehydes. rsc.org Given the presence of the electron-donating methylsulfanyl group, this method could be applicable.

Oxidation of 3-bromo-4-(methylsulfanyl)benzaldehyde to 3-bromo-4-(methylsulfanyl)benzoic acid.

Table 3: Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to room temperature |

| Hydrogen Peroxide (H₂O₂) | Basic aqueous or alcoholic solution |

Condensation reactions, such as the Aldol (B89426) and Knoevenagel condensations, involve the reaction of the aldehyde with a nucleophilic carbanion generated from a compound containing an acidic α-hydrogen. These reactions are fundamental for forming new carbon-carbon bonds.

In a crossed Aldol condensation, 3-bromo-4-(methylsulfanyl)benzaldehyde, which lacks α-hydrogens, can act as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) to form a β-hydroxy carbonyl compound. magritek.com This intermediate often dehydrates under the reaction conditions to yield an α,β-unsaturated carbonyl compound. researchgate.net

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base like piperidine (B6355638) or an ionic liquid. nih.govnih.govresearchgate.net This reaction typically yields an α,β-unsaturated product after spontaneous dehydration.

Knoevenagel condensation of 3-bromo-4-(methylsulfanyl)benzaldehyde with malononitrile.

Olefination reactions are powerful methods for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (an alkene). The Wittig reaction and its variants are among the most important reactions of this type. wikipedia.orgorganic-chemistry.org

In the Wittig reaction , 3-bromo-4-(methylsulfanyl)benzaldehyde is treated with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base like n-butyllithium. masterorganicchemistry.comstackexchange.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. umass.edu The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene. organic-chemistry.org

Wittig reaction of 3-bromo-4-(methylsulfanyl)benzaldehyde with methylenetriphenylphosphorane (B3051586).

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgorganic-chemistry.org The phosphonate carbanion is generated by treating a phosphonate ester with a base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). The HWE reaction typically shows a high selectivity for the formation of the E-alkene. tcichemicals.com An advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. chemrxiv.org

Table 4: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus ylide (from phosphonium salt) | Phosphonate carbanion (from phosphonate ester) |

| Base | Strong bases (e.g., n-BuLi, NaNH₂) | Weaker bases (e.g., NaH, NaOMe, K₂CO₃) |

| Stereoselectivity | Depends on ylide stability (Z for non-stabilized, E for stabilized) | Generally high E-selectivity |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) |

These olefination reactions provide a versatile route to synthesize a wide variety of substituted styrenes starting from 3-bromo-4-(methylsulfanyl)benzaldehyde, which can then be used in further synthetic applications.

Cannizzaro Reaction and Related Disproportionation

The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens. In the presence of a strong base, two molecules of such an aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol.

3-Bromo-4-(methylsulfanyl)benzaldehyde fits the structural requirements for a Cannizzaro reaction as it does not possess any α-hydrogens. When treated with a concentrated strong base, such as potassium hydroxide (B78521) (KOH), it is expected to yield 3-bromo-4-(methylsulfanyl)benzoic acid and (3-bromo-4-(methylsulfanyl)phenyl)methanol.

The reaction mechanism initiates with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The subsequent transfer of a hydride ion to a second aldehyde molecule results in the formation of the corresponding carboxylate and alcohol. While this reaction is a classic example of aldehyde chemistry, its application can be limited by the maximum 50% yield for either the acid or the alcohol.

Reactions of the Aromatic Halogen (Bromine)

The bromine atom on the aromatic ring of 3-bromo-4-(methylsulfanyl)benzaldehyde is a key functional group that allows for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for constructing complex molecular architectures. The carbon-bromine bond in 3-bromo-4-(methylsulfanyl)benzaldehyde serves as an effective coupling site for these transformations, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. This reaction is valued for its mild conditions and tolerance of various functional groups, including the aldehyde group present in 3-bromo-4-(methylsulfanyl)benzaldehyde. The coupling of 3-bromo-4-(methylsulfanyl)benzaldehyde with various boronic acids can produce a diverse array of biaryl and related compounds.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of 3-Bromo-4-(methylsulfanyl)benzaldehyde

| Boronic Acid Partner | Product | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylboronic acid | 4'-(Methylsulfanyl)-[1,1'-biphenyl]-3-carbaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(methylsulfanyl)-[1,1'-biphenyl]-3-carbaldehyde | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is an effective method for the vinylation of aromatic rings. 3-Bromo-4-(methylsulfanyl)benzaldehyde can react with various alkenes, such as acrylates or styrenes, to yield substituted cinnamic acid derivatives or stilbenes, respectively. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 2: Illustrative Heck Reactions of 3-Bromo-4-(methylsulfanyl)benzaldehyde

| Alkene Partner | Product | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Methyl acrylate | Methyl (E)-3-(3-formyl-4-(methylthio)phenyl)acrylate | Pd(OAc)₂ | Et₃N | DMF |

| Styrene | (E)-3-Styryl-4-(methylsulfanyl)benzaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) |

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, typically using a copper(I) co-catalyst. wikipedia.org This reaction is a reliable method for the synthesis of aryl alkynes. The coupling of 3-bromo-4-(methylsulfanyl)benzaldehyde with various terminal alkynes provides a direct route to substituted phenylacetylene (B144264) derivatives. These products can serve as valuable intermediates in the synthesis of more complex molecules.

Table 3: Illustrative Sonogashira Couplings of 3-Bromo-4-(methylsulfanyl)benzaldehyde

| Alkyne Partner | Product | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | 3-(Phenylethynyl)-4-(methylsulfanyl)benzaldehyde | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF |

| Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-4-(methylsulfanyl)benzaldehyde | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc compound. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents, making it suitable for substrates containing sensitive groups like aldehydes. wikipedia.org This reaction allows for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds.

Table 4: Illustrative Negishi Couplings of 3-Bromo-4-(methylsulfanyl)benzaldehyde

| Organozinc Reagent | Product | Catalyst | Solvent |

|---|---|---|---|

| Phenylzinc chloride | 4'-(Methylsulfanyl)-[1,1'-biphenyl]-3-carbaldehyde | Pd(dppf)Cl₂ | THF |

| Ethylzinc bromide | 3-Ethyl-4-(methylsulfanyl)benzaldehyde | Pd(OAc)₂ / SPhos | THF |

Transformations Involving the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is susceptible to oxidation and can also be a site for alkylation or removal via desulfurization.

The methylsulfanyl group can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the molecule. The sulfoxide and sulfone groups are strongly electron-withdrawing, which can further influence the reactivity of the aromatic ring.

Oxidation to Sulfoxide: Selective oxidation to 3-bromo-4-(methylsulfinyl)benzaldehyde can be achieved by using one equivalent of a mild oxidizing agent at controlled temperatures. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly employed for this transformation. lookchem.comlehigh.edu Careful monitoring of the reaction is necessary to prevent over-oxidation to the sulfone.

Oxidation to Sulfone: Further oxidation to 3-bromo-4-(methylsulfonyl)benzaldehyde (B112366) is accomplished by using an excess of the oxidizing agent, often at slightly elevated temperatures. Common and effective oxidants for this conversion include m-CPBA and Oxone® (potassium peroxymonosulfate). acs.org The synthesis of the sulfone from the methylsulfanyl precursor is often a high-yielding reaction.

Table 2: Conditions for the Oxidation of 3-Bromo-4-(methylsulfanyl)benzaldehyde

| Product | Oxidizing Agent | Typical Conditions | Estimated Yield |

| Sulfoxide | m-CPBA (1 equiv.) | Dichloromethane, 0 °C to RT | Moderate to high |

| Sulfone | m-CPBA (>2 equiv.) | Dichloromethane, Room Temp | 85-95% |

| Sulfone | Oxone® | Acetonitrile/Water, Room Temp | 85-95% |

The methylsulfanyl group can be removed entirely through a process known as desulfurization. organicreactions.org The most common method for this transformation is treatment with Raney Nickel, a fine-grained nickel-aluminum alloy. masterorganicchemistry.com This reaction involves the hydrogenolysis of the carbon-sulfur bonds, replacing the -SMe group with a hydrogen atom. masterorganicchemistry.com Applying this reaction to 3-bromo-4-(methylsulfanyl)benzaldehyde would be expected to yield 3-bromobenzaldehyde. wikipedia.org This reductive method is particularly useful in multi-step syntheses where the sulfur-containing group is used to direct other reactions before its removal. organicreactions.org

The sulfur atom in the methylsulfanyl group is nucleophilic and can be alkylated to form a sulfonium (B1226848) salt. researchgate.net This reaction typically involves treating the aryl sulfide (B99878) with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate. The reaction results in the formation of a trialkylsulfonium salt, in this case, a dimethyl(3-bromo-4-formylphenyl)sulfonium salt. These sulfonium salts are themselves useful as alkylating agents or can undergo other transformations. researchgate.net The formation of the sulfonium salt enhances the electron-withdrawing nature of the substituent compared to the original methylsulfanyl group.

Chemo- and Regioselective Transformations

While specific chemo- and regioselective transformations of 3-bromo-4-(methylsulfanyl)benzaldehyde are not extensively documented in readily available literature, the inherent electronic properties of its substituents provide a basis for predicting its reactivity. The aldehyde group is a primary site for nucleophilic attack. The bromine atom and the methylsulfanyl group, positioned ortho and para to the aldehyde respectively, exert both electronic and steric effects that can direct the outcome of reactions.

For instance, in reactions involving nucleophilic aromatic substitution, the bromine atom can be displaced, although this typically requires harsh conditions or activation by a strongly electron-withdrawing group. The regioselectivity of such reactions would be influenced by the directing effects of the aldehyde and methylsulfanyl groups.

Similarly, electrophilic aromatic substitution reactions would be directed by the existing substituents. The methylsulfanyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The interplay of these directing effects would determine the position of substitution on the aromatic ring.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. A prominent example of an MCR where aromatic aldehydes are key substrates is the Gewald reaction, which is used for the synthesis of highly substituted 2-aminothiophenes.

While a specific, documented instance of 3-bromo-4-(methylsulfanyl)benzaldehyde in a Gewald reaction is not readily found in the searched literature, its structure is well-suited for this transformation. The reaction typically involves an aldehyde or ketone, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.

The plausible outcome of a Gewald reaction involving 3-bromo-4-(methylsulfanyl)benzaldehyde would be the formation of a substituted 2-aminothiophene. This thiophene (B33073) derivative, in turn, can serve as a versatile intermediate for the synthesis of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. rsc.orgnih.gov The general scheme for such a transformation is outlined below:

Plausible Gewald Reaction Scheme:

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product |

| 3-Bromo-4-(methylsulfanyl)benzaldehyde | Malononitrile | Sulfur | Morpholine or Triethylamine | 2-Amino-4-(3-bromo-4-(methylsulfanyl)phenyl)thiophene-3-carbonitrile |

This multi-component approach offers a convergent and atom-economical route to complex molecules from simple starting materials. The resulting 2-aminothiophene derivative would be a valuable building block for further chemical exploration, including the construction of thieno[2,3-d]pyrimidine (B153573) scaffolds. nih.gov

Derivatives and Analogues of 3 Bromo 4 Methylsulfanyl Benzaldehyde

Synthesis of Structurally Modified Analogues

The structural framework of 3-bromo-4-(methylsulfanyl)benzaldehyde allows for modification at several key positions: the aldehyde, the methylsulfanyl group, and the bromine atom. These transformations lead to a variety of structurally distinct analogues.

Oxidation of the Sulfide (B99878) Linkage: A primary modification involves the oxidation of the methylsulfanyl group (-SCH₃) to a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. The latter, 3-bromo-4-(methylsulfonyl)benzaldehyde (B112366), is a significant analogue. The synthesis of such sulfonyl compounds can be achieved through the direct oxidation of the corresponding methylsulfanyl benzaldehyde (B42025). For instance, the synthesis of 4-(methylsulfonyl)benzaldehyde (B46332) has been reported by reacting 4-(methylthio)benzaldehyde (B43086) with an oxidizing agent like potassium hydrogen persulfate in a methanol (B129727)/water solvent. A similar strategy can be applied to prepare the 3-bromo derivative.

Modification of the Aldehyde Group: The aldehyde functional group is a versatile handle for creating a wide range of derivatives. Standard aldehyde transformations can be applied to 3-bromo-4-(methylsulfanyl)benzaldehyde to generate analogues.

Wittig Reaction: The Wittig reaction converts aldehydes into alkenes. By reacting 3-bromo-4-(methylsulfanyl)benzaldehyde with a phosphonium (B103445) ylide (Wittig reagent), various vinyl derivatives can be synthesized. The nature of the ylide determines the structure of the resulting alkene. For example, using methylenetriphenylphosphorane (B3051586) would yield 1-bromo-2-(methylsulfanyl)-4-vinylbenzene.

Reductive Amination: This reaction transforms the aldehyde into an amine. It involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are commonly used for the reduction step. This pathway allows for the introduction of diverse amine functionalities.

Conversion to Phenylacetic Acid Derivatives: A multi-step synthesis can convert the benzaldehyde into a phenylacetic acid derivative, a common structural motif in pharmaceuticals. For example, 2-(3-bromo-4-(methylthio)phenyl)-2-methylpropanoic acid was synthesized starting from 3-bromo-4-(methylsulfanyl)benzaldehyde. This process involved conversion of the aldehyde to a corresponding phenylacetonitrile, followed by alkylation and hydrolysis.

Substitution via Cross-Coupling Reactions: The bromine atom on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). This method enables the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 3-position, leading to a diverse library of analogues. While specific examples starting from 3-bromo-4-(methylsulfanyl)benzaldehyde are not extensively documented in academic literature, the reaction is a standard and predictable transformation for aryl bromides.

Below is a table of known or synthetically plausible analogues based on these principles.

| Analogue Name | Structure | Synthetic Precursor | Key Transformation |

| 3-Bromo-4-(methylsulfonyl)benzaldehyde | C₈H₇BrO₃S | 3-Bromo-4-(methylsulfanyl)benzaldehyde | Oxidation |

| 1-Bromo-2-(methylsulfanyl)-4-vinylbenzene | C₉H₉BrS | 3-Bromo-4-(methylsulfanyl)benzaldehyde | Wittig Reaction |

| (3-Bromo-4-(methylsulfanyl)phenyl)methanamine | C₈H₁₀BrNS | 3-Bromo-4-(methylsulfanyl)benzaldehyde | Reductive Amination |

| 2-(3-Bromo-4-(methylthio)phenyl)acetic acid | C₉H₉BrO₂S | 3-Bromo-4-(methylsulfanyl)benzaldehyde | Multi-step conversion |

| 3-Phenyl-4-(methylsulfanyl)benzaldehyde | C₁₄H₁₂OS | 3-Bromo-4-(methylsulfanyl)benzaldehyde | Suzuki Coupling |

Exploration of Substituent Effects on Reactivity

Detailed experimental studies specifically exploring the substituent effects on the reactivity of 3-bromo-4-(methylsulfanyl)benzaldehyde and its direct analogues are not extensively available in the reviewed scientific literature. However, general principles of physical organic chemistry allow for predictions regarding their reactivity.

The key substituents to consider are the methylsulfanyl (-SCH₃) group and its oxidized form, the methylsulfonyl (-SO₂CH₃) group, at the 4-position, and the bromine atom at the 3-position.

Electronic Effects: The methylsulfanyl group is an ortho, para-directing group with a moderate activating effect due to the lone pairs on the sulfur atom, which can be donated into the aromatic ring through resonance. Conversely, the methylsulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This makes it a meta-directing and strongly deactivating group.

Reactivity of the Aldehyde: The electrophilicity of the aldehyde's carbonyl carbon is influenced by these substituents. The electron-donating nature of the -SCH₃ group would slightly decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde. In contrast, the strongly electron-withdrawing -SO₂CH₃ group in the 3-bromo-4-(methylsulfonyl)benzaldehyde analogue would significantly increase the aldehyde's electrophilicity, making it more susceptible to nucleophilic attack.

Reactivity of the Aryl Bromide: The reactivity of the C-Br bond in cross-coupling reactions is also affected. The electron-donating -SCH₃ group would make the aryl bromide slightly less reactive in oxidative addition steps of catalytic cycles (like Suzuki coupling) compared to the analogue with the electron-withdrawing -SO₂CH₃ group.

Heterocyclic Compounds Derived from the Compound

While benzaldehydes are common starting materials for the synthesis of a wide variety of heterocyclic compounds (e.g., pyridines, pyrimidines, oxazoles), specific, documented examples of heterocyclic synthesis starting directly from 3-bromo-4-(methylsulfanyl)benzaldehyde are not prominent in the available literature.

In principle, the aldehyde functionality of 3-bromo-4-(methylsulfanyl)benzaldehyde can participate in various cyclization and condensation reactions to form heterocyclic rings. For example, it could react with β-dicarbonyl compounds and a nitrogen source (like ammonia (B1221849) or an amine) in a Hantzsch-type reaction to potentially form dihydropyridine (B1217469) derivatives. However, without specific research findings, such pathways remain theoretical for this particular compound.

Chiral Derivatives and Enantioselective Synthesis

There is no available information in the reviewed scientific literature concerning the synthesis of chiral derivatives of 3-bromo-4-(methylsulfanyl)benzaldehyde or the application of enantioselective synthesis methods to this specific compound. General methods for the enantioselective alkylation or reduction of aldehydes exist, but their application to 3-bromo-4-(methylsulfanyl)benzaldehyde has not been reported.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 3-bromo-4-(methylsulfanyl)benzaldehyde, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assign the full proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-bromo-4-(methylsulfanyl)benzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the methylsulfanyl group. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The methyl protons (SCH₃) would resonate as a singlet in the upfield region, likely between 2.4 and 2.6 ppm.

The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. The proton at position 5 (H-5), situated between the methylsulfanyl and aldehyde groups, is expected to be a doublet. The proton at position 2 (H-2), adjacent to the bromine atom, would likely appear as a doublet, while the proton at position 6 (H-6), ortho to the aldehyde group, is expected to be a doublet of doublets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of 190-195 ppm. The aromatic carbons will resonate between approximately 125 and 145 ppm, with their specific shifts influenced by the electronic effects of the substituents. The carbon atom attached to the bromine (C-3) would be expected in the lower end of this range, while the carbon attached to the methylsulfanyl group (C-4) will be further downfield. The methyl carbon of the methylsulfanyl group is anticipated to have a characteristic signal in the upfield region, around 15-20 ppm.

| Position | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CHO | ~9.9 | ~191 |

| SCH₃ | ~2.5 | ~15 |

| C-1 | - | ~135 |

| C-2 | ~8.0 (d) | ~130 |

| C-3 | - | ~125 |

| C-4 | - | ~145 |

| C-5 | ~7.4 (d) | ~128 |

| C-6 | ~7.8 (dd) | ~132 |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions. d = doublet, dd = doublet of doublets.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to confirm the substitution pattern on the benzene ring. For instance, correlations would be expected between H-5 and H-6, and between H-2 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C-2, C-5, and C-6) and the methyl carbon of the methylsulfanyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For 3-bromo-4-(methylsulfanyl)benzaldehyde (C₈H₇BrOS), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Common fragmentation pathways for this molecule would likely involve the loss of the formyl radical (CHO), leading to a fragment ion at m/z 201/203. Subsequent loss of a methyl radical (CH₃) from the methylsulfanyl group could also be observed.

| m/z | Proposed Fragment |

|---|---|

| 230/232 | [M]⁺ (Molecular ion) |

| 201/203 | [M-CHO]⁺ |

| 186/188 | [M-CHO-CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For 3-bromo-4-(methylsulfanyl)benzaldehyde, the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula C₈H₇BrOS.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of 3-bromo-4-(methylsulfanyl)benzaldehyde is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1710 cm⁻¹. The C-H stretching of the aldehyde group would likely appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the methylsulfanyl group is expected to be a weaker band in the 600-800 cm⁻¹ range. The C-Br stretching vibration will be observed in the fingerprint region, typically below 600 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic ring vibrations and the C-S bond would likely give rise to strong signals in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aldehyde C-H Stretch | ~2720, ~2820 |

| C=O Stretch (Aldehyde) | 1690-1710 |

| Aromatic C=C Stretch | 1450-1600 |

| C-S Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-bromo-4-(methylsulfanyl)benzaldehyde, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, associated with the aromatic ring and the carbonyl group, are expected to be intense and appear at shorter wavelengths (around 250-300 nm). The n → π* transition of the carbonyl group is typically weaker and occurs at a longer wavelength (around 300-350 nm). The presence of the bromine and methylsulfanyl substituents on the benzene ring is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzaldehyde (B42025).

Computational and Theoretical Investigations of 3 Bromo 4 Methylsulfanyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, a thorough review of published scientific literature reveals a lack of specific DFT studies performed on 3-bromo-4-(methylsulfanyl)benzaldehyde. Therefore, detailed quantitative data for the following subsections are not available.

Optimized Molecular Geometries and Conformational Analysis

Specific studies detailing the optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, for 3-bromo-4-(methylsulfanyl)benzaldehyde have not been reported in the available scientific literature. Furthermore, there is no published conformational analysis for this molecule.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

There are no specific computational studies in the reviewed literature that report on the electronic structure of 3-bromo-4-(methylsulfanyl)benzaldehyde. Consequently, data regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and their electron density distributions are not available.

Vibrational Spectra Prediction and Assignment

A search of scientific databases and literature archives did not yield any studies that have computationally predicted the vibrational (IR and Raman) spectra of 3-bromo-4-(methylsulfanyl)benzaldehyde. As such, there are no available data tables of predicted vibrational frequencies and their corresponding mode assignments.

NMR Chemical Shift Prediction

While DFT is a common method for predicting NMR chemical shifts, no specific studies have been published that apply this technique to 3-bromo-4-(methylsulfanyl)benzaldehyde. Therefore, there are no computationally predicted ¹H and ¹³C NMR chemical shifts available for this compound.

Analysis of Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential)

Reactivity descriptors, such as the electrophilicity index, chemical potential, hardness, and softness, are valuable for predicting the chemical behavior of a molecule. However, a comprehensive search of the literature indicates that these descriptors have not been computationally determined and reported for 3-bromo-4-(methylsulfanyl)benzaldehyde.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. These simulations can provide valuable insights into reaction mechanisms by modeling the motion of atoms and molecules. For instance, MD simulations can help elucidate the conformational changes, solvent effects, and energy landscapes of reacting species.

However, a specific search of scientific databases and literature did not yield any studies that have employed molecular dynamics simulations to investigate the reaction mechanisms of 3-bromo-4-(methylsulfanyl)benzaldehyde. While general MD studies on various organic molecules and reaction types exist, dedicated simulations for this compound, which would be crucial for understanding its specific reaction pathways and transition states, have not been reported.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the structural or physicochemical properties of a molecule determine its chemical behavior. By developing mathematical relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and a measured reactivity parameter, QSRR can be used to predict the reactivity of new or untested compounds.

Despite the utility of QSRR in predicting chemical reactivity, a dedicated search of the literature found no specific QSRR studies that have been conducted on 3-bromo-4-(methylsulfanyl)benzaldehyde. While QSRR models have been developed for various classes of organic compounds, including some benzaldehyde (B42025) derivatives, a specific model focusing on the reactivity of this compound or a closely related series of substituted benzaldehydes containing a methylsulfanyl group is not available. Such a study would be beneficial for predicting its behavior in various chemical reactions and for designing new synthetic pathways.

Applications in Organic Synthesis and Functional Materials

3-Bromo-4-(methylsulfanyl)benzaldehyde as a Versatile Synthetic Building Block

3-Bromo-4-(methylsulfanyl)benzaldehyde serves as a multifaceted building block in organic synthesis due to its distinct reactive sites. The aldehyde group is a prime target for olefination reactions, the bromo substituent is ideal for cross-coupling reactions, and the methylsulfanyl group can be modified, for instance, through oxidation. This allows chemists to construct complex molecules in a controlled, stepwise manner.

The primary reactions that highlight its versatility include:

Wittig Reaction: The aldehyde functional group readily reacts with phosphorus ylides (Wittig reagents) to form alkenes. organic-chemistry.orgnih.gov This reaction is fundamental for creating carbon-carbon double bonds, converting the benzaldehyde (B42025) into a stilbene (B7821643) or other vinyl-arene derivative. fu-berlin.descispace.com

Horner-Wadsworth-Emmons (HWE) Reaction: Similar to the Wittig reaction, the HWE reaction involves reacting the aldehyde with a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This method is particularly noted for producing (E)-alkenes with high stereoselectivity, which is crucial in the synthesis of specific isomers of complex molecules.

Suzuki-Miyaura Cross-Coupling: The bromo group on the aromatic ring is a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This allows for the formation of a new carbon-carbon bond between the aromatic ring of the benzaldehyde and various organoboron compounds, enabling the synthesis of biaryl structures. mdpi.comresearchgate.net

These reactions demonstrate the compound's utility in building molecular complexity by leveraging its different functional groups in distinct chemical transformations.

Precursor to Complex Organic Scaffolds and Intermediates

The reactivity of 3-bromo-4-(methylsulfanyl)benzaldehyde makes it a valuable precursor for a range of complex organic scaffolds, particularly stilbene derivatives. Stilbenes are a class of compounds with a 1,2-diphenylethylene core and are of significant interest due to their presence in bioactive natural products and materials with unique optical properties. scispace.comrsc.org

By employing classic olefination methodologies, 3-bromo-4-(methylsulfanyl)benzaldehyde can be effectively converted into stilbenoid structures. The Wittig and Horner-Wadsworth-Emmons reactions provide reliable routes to asymmetrically substituted stilbenes. fu-berlin.denih.gov For example, reaction of the aldehyde with a suitable benzyltriphenylphosphonium (B107652) halide (in a Wittig reaction) or a benzylphosphonate (in an HWE reaction) yields a stilbene core bearing the bromo and methylsulfanyl substituents. fu-berlin.dewikipedia.org

The resulting stilbene derivative is itself a complex intermediate. The preserved bromo group can undergo further functionalization, such as a subsequent Suzuki-Miyaura coupling, allowing for the introduction of another aryl group. rsc.org This sequential strategy—olefination followed by cross-coupling—showcases how 3-bromo-4-(methylsulfanyl)benzaldehyde acts as a foundational element for constructing elaborate, multi-substituted aromatic systems. Such scaffolds are pivotal in medicinal chemistry and materials science. researchgate.netresearchgate.netresearchgate.net

Table 1: Key Synthetic Reactions Utilizing 3-Bromo-4-(methylsulfanyl)benzaldehyde

| Reaction Type | Reactive Site | Reagent Type | Product Scaffold | Predominant Stereoselectivity |

|---|---|---|---|---|

| Wittig Reaction organic-chemistry.org | Aldehyde (-CHO) | Phosphorus Ylide | Stilbene / Alkene fu-berlin.de | (Z)-alkene with non-stabilized ylides |

| Horner-Wadsworth-Emmons wikipedia.org | Aldehyde (-CHO) | Phosphonate Carbanion | Stilbene / Alkene organic-chemistry.org | (E)-alkene with stabilized ylides |

| Suzuki-Miyaura Coupling nih.gov | Bromo (-Br) | Organoboron Compound | Biaryl mdpi.com | Not Applicable |

Role in the Synthesis of Functional Polymers and Materials

While the structure of 3-bromo-4-(methylsulfanyl)benzaldehyde suggests its potential as a monomer or precursor for functional polymers, such as poly(arylene vinylene)s, specific research detailing its incorporation into polymeric materials could not be identified in a review of the current literature. The presence of multiple reactive sites could, in principle, allow for its use in polycondensation or polymerization reactions to create materials with specific electronic or optical properties.

Use in Catalyst Development and Ligand Design (e.g., for cross-coupling)

The molecular framework of 3-bromo-4-(methylsulfanyl)benzaldehyde, containing potential donor atoms (sulfur) and sites for further elaboration (bromo and aldehyde groups), makes it a theoretical candidate for the synthesis of ligands for metal catalysts. However, a comprehensive search of scientific databases did not yield specific examples or detailed research findings on the application of this particular compound in catalyst development or ligand design for cross-coupling or other catalytic reactions.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles necessitates the development of more efficient and environmentally friendly methods for synthesizing 3-bromo-4-(methylsulfanyl)benzaldehyde. Future research should prioritize routes that minimize waste, avoid hazardous reagents, and improve atom economy.

Key Research Objectives:

Catalytic C-H Functionalization: A primary goal is to move beyond classical multi-step syntheses, which often involve harsh conditions and stoichiometric reagents. Research into transition-metal-catalyzed C-H activation presents a promising avenue. nih.govresearchgate.net Developing catalytic systems, potentially using earth-abundant metals, for the direct and regioselective bromination and subsequent methylthiolation of a benzaldehyde (B42025) precursor would represent a significant advancement in sustainability. mdpi.com

Alternative Brominating and Thiolating Agents: Exploration of greener brominating agents to replace elemental bromine and developing novel sources for the methylsulfanyl group are crucial. This includes investigating in-situ generation of reagents and the use of less toxic and more sustainable starting materials. A patent for the synthesis of the related 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes sodium bromide and sodium hypochlorite (B82951), avoiding liquid bromine, which could serve as inspiration for greener approaches. google.com

Exploration of Under-explored Reactivity Patterns and Selectivities

The unique electronic and steric environment of 3-bromo-4-(methylsulfanyl)benzaldehyde, conferred by the interplay of the aldehyde, bromo, and methylsulfanyl groups, suggests a rich and complex reactivity profile that remains largely untapped.

Potential Areas of Investigation:

Selective Cross-Coupling Reactions: The presence of a C-Br bond allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic investigation into the selective activation of this bond in the presence of the potentially coordinating thioether and reactive aldehyde functionalities is warranted. This would enable the introduction of diverse molecular fragments at the 3-position.

Directed C-H Activation: The methylsulfanyl group could potentially act as a directing group for transition-metal-catalyzed C-H functionalization at the adjacent C-5 position. nih.gov Exploring this possibility would unlock novel pathways for synthesizing tetra-substituted benzene (B151609) derivatives, which are challenging to access through classical methods.

Tandem and Cascade Reactions: The aldehyde group is a versatile handle for initiating cascade reactions. Research could focus on designing transformations where an initial reaction at the aldehyde (e.g., condensation, addition) triggers subsequent cyclization or functionalization involving the bromo or methylsulfanyl moieties.

Design and Synthesis of Advanced Materials with Tunable Properties

The structural features of 3-bromo-4-(methylsulfanyl)benzaldehyde make it an attractive precursor for the synthesis of advanced organic materials with tunable electronic, optical, and physical properties.

Promising Research Avenues:

Conductive Polymers: The aromatic nature of the core structure, combined with the sulfur atom of the methylsulfanyl group, suggests its potential as a monomer for synthesizing conductive polymers. nih.gov Polymerization through cross-coupling reactions or oxidative polymerization could lead to novel materials. The electronic properties of such polymers could be fine-tuned by post-polymerization modification of the aldehyde group or by copolymerization with other functionalized monomers. researchgate.netwarwick.ac.uk

Organic Electronics: Derivatives of 3-bromo-4-(methylsulfanyl)benzaldehyde could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a site for introducing various aryl or heteroaryl groups, allowing for the systematic tuning of HOMO/LUMO energy levels and charge transport properties. researchgate.netnih.govjmaterenvironsci.com

Functional Polymers and Networks: The aldehyde functionality can be utilized for post-polymerization modification, enabling the creation of functional polymers with tailored properties. acs.org For instance, it can be converted into other reactive groups or used for cross-linking polymer chains to form degradable or responsive networks. researchgate.netrsc.org

Mechanistic Investigations using Advanced Spectroscopic and Computational Tools

A deep understanding of the reaction mechanisms involving 3-bromo-4-(methylsulfanyl)benzaldehyde is crucial for optimizing existing transformations and designing new ones. The application of modern analytical and computational techniques will be instrumental in achieving this.

Methodologies for Mechanistic Elucidation:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can be employed to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction pathways. acs.org Kinetic analyses can provide valuable data on the influence of substituents on reaction rates. bath.ac.uk

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can offer profound insights into the electronic structure, reactivity, and reaction mechanisms. nih.govmdpi.com Computational studies can be used to predict regioselectivity, rationalize observed reactivity patterns, and guide the design of new catalysts and reaction conditions. For example, DFT can help understand the influence of the methylsulfanyl and bromo substituents on the reactivity of the aldehyde group. jmaterenvironsci.com

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of modern automation and continuous flow technologies can significantly accelerate the synthesis and optimization of reactions involving 3-bromo-4-(methylsulfanyl)benzaldehyde and its derivatives.

Future Implementation Strategies:

Automated Synthesis Platforms: Robotic systems can be employed for high-throughput screening of reaction conditions, catalysts, and substrates. researchgate.netmit.eduresearchgate.netnih.govyoutube.com This would rapidly identify optimal protocols for the synthesis of derivatives and accelerate the discovery of new reactions. Automated platforms are particularly well-suited for creating libraries of compounds for materials science or biological screening.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govbath.ac.uknih.govresearchgate.net Developing flow-based syntheses of 3-bromo-4-(methylsulfanyl)benzaldehyde and its subsequent transformations would enable safer, more efficient, and reproducible production. researchgate.net Microfluidic reactors, in particular, are powerful tools for rapid reaction optimization and mechanistic studies due to their small scale and precise control. nih.govbath.ac.uknih.govufluidix.com

By systematically addressing these future research directions, the scientific community can unlock the full potential of 3-bromo-4-(methylsulfanyl)benzaldehyde as a valuable and versatile chemical entity, paving the way for innovations in sustainable chemistry, materials science, and automated synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-bromo-4-(methylsulfanyl)benzaldehyde, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Bromination of 4-(methylsulfanyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to prevent over-bromination .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

- Critical Factors : Reaction temperature, stoichiometry of brominating agents, and inert atmosphere (N₂/Ar) to avoid oxidation of the methylsulfanyl group .

Q. How do the functional groups (bromine, methylsulfanyl, aldehyde) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology :

- Bromine : Acts as a leaving group in SNAr reactions; directs electrophilic substitution to specific positions on the aromatic ring .

- Methylsulfanyl : Enhances electron density via sulfur’s lone pairs, increasing susceptibility to oxidation (e.g., to sulfoxide/sulfone) under HNO₃/FeBr₃ .

- Aldehyde : Participates in condensation reactions (e.g., Knoevenagel) or acts as a directing group in cross-coupling reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodology :

- ¹H/¹³C NMR : Identify aldehyde proton (δ 9.8–10.2 ppm), methylsulfanyl (δ 2.5–2.7 ppm), and aromatic protons adjacent to bromine (deshielded, δ 7.5–8.0 ppm) .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ≈ 230) and fragmentation patterns (loss of Br, CH₃S groups) .

Advanced Research Questions

Q. What mechanistic insights explain the selective oxidation of the methylsulfanyl group in this compound?

- Methodology :

- Oxidation Mechanism : HNO₃/FeBr³ promotes single-electron transfer from sulfur, forming a sulfoxide intermediate. Kinetic studies (varying [HNO₃]) reveal pseudo-first-order dependence, suggesting rate-limiting sulfide oxidation .

- Contradictions : Competing bromine displacement under acidic conditions may occur; control experiments (e.g., monitoring by TLC) are essential to confirm selectivity .

Q. How can crystallographic data resolve structural ambiguities in derivatives of 3-bromo-4-(methylsulfanyl)benzaldehyde?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 298 K) to determine bond lengths/angles .

- Refinement : Employ SHELXL for small-molecule refinement (high-resolution data) or SHELXE for twinned macromolecular crystals .

- Validation : Compare experimental data with computational models (e.g., DFT) to confirm electron density maps .

Q. What biological pathways are modulated by this compound, and how can its activity be optimized for therapeutic applications?

- Methodology :

- Biological Screening : Conduct enzyme inhibition assays (e.g., TGF-β1-induced Smad2/3 phosphorylation) to study EMT inhibition .

- Structure-Activity Relationship (SAR) : Modify the methylsulfanyl group (e.g., oxidize to sulfone) or introduce substituents (e.g., nitro groups) to enhance binding affinity .

- Contradictions : Conflicting bioactivity reports may arise from impurities; validate purity via HPLC (>95%) before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten